molecular formula C10H11NO2 B082991 2-Allyloxybenzamide CAS No. 14520-53-7

2-Allyloxybenzamide

Cat. No. B082991
CAS RN: 14520-53-7
M. Wt: 177.2 g/mol
InChI Key: FZEIWORKISALCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Allyloxybenzamide is a compound that has been widely studied for its potential applications in scientific research. This chemical compound is known for its unique properties that make it useful in various experimental settings. In

Mechanism Of Action

The mechanism of action of 2-Allyloxybenzamide is not fully understood. However, studies have shown that this compound has the ability to inhibit the activity of certain enzymes and proteins in the body. This inhibition can lead to various physiological effects that may be beneficial for the treatment of certain diseases.

Biochemical And Physiological Effects

Studies have shown that 2-Allyloxybenzamide has various biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of histone deacetylase enzymes, which are involved in the regulation of gene expression. This inhibition can lead to changes in gene expression that may be beneficial for the treatment of certain diseases.

Advantages And Limitations For Lab Experiments

One of the advantages of using 2-Allyloxybenzamide in lab experiments is its ability to selectively inhibit certain enzymes and proteins. This selectivity can help researchers to better understand the mechanisms of action of these enzymes and proteins. However, one limitation of using this compound is its potential toxicity. Researchers must be careful to use appropriate safety precautions when working with 2-Allyloxybenzamide.

Future Directions

There are many future directions for the study of 2-Allyloxybenzamide. One potential area of research is the development of more selective inhibitors of specific enzymes and proteins. Another area of research is the investigation of the potential of this compound as a drug candidate for various diseases. Overall, the study of 2-Allyloxybenzamide has the potential to lead to many exciting discoveries in the field of medicinal chemistry and beyond.

Synthesis Methods

The synthesis of 2-Allyloxybenzamide involves the reaction of 2-hydroxybenzamide with allyl bromide. This reaction is typically carried out in the presence of a base such as potassium carbonate or sodium hydroxide. The resulting product is then purified using chromatography techniques to obtain pure 2-Allyloxybenzamide.

Scientific Research Applications

2-Allyloxybenzamide has been widely studied for its potential applications in scientific research. One of the primary uses of this compound is in the field of medicinal chemistry. Researchers have investigated the potential of 2-Allyloxybenzamide as a drug candidate for various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.

properties

CAS RN

14520-53-7

Product Name

2-Allyloxybenzamide

Molecular Formula

C10H11NO2

Molecular Weight

177.2 g/mol

IUPAC Name

2-prop-2-enoxybenzamide

InChI

InChI=1S/C10H11NO2/c1-2-7-13-9-6-4-3-5-8(9)10(11)12/h2-6H,1,7H2,(H2,11,12)

InChI Key

FZEIWORKISALCO-UHFFFAOYSA-N

SMILES

C=CCOC1=CC=CC=C1C(=O)N

Canonical SMILES

C=CCOC1=CC=CC=C1C(=O)N

Other CAS RN

14520-53-7

Pictograms

Irritant

solubility

0.01 M

Origin of Product

United States

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